1,2,3-Tribromo-dibenzofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
103456-41-3 |
|---|---|
Molecular Formula |
C12H5Br3O |
Molecular Weight |
404.88 g/mol |
IUPAC Name |
1,2,3-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-7-5-9-10(12(15)11(7)14)6-3-1-2-4-8(6)16-9/h1-5H |
InChI Key |
XDHQNCQRLUFFIB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C(=C(C=C3O2)Br)Br)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=C(C=C3O2)Br)Br)Br |
Synonyms |
TRIBROMODIBENZOFURAN |
Origin of Product |
United States |
Chemical and Physical Properties
The specific chemical and physical properties of 1,2,3-Tribromo-dibenzofuran are not extensively documented in readily available literature, likely due to its status as a non-commercial, research-focused compound. However, general properties can be inferred from the broader class of tribrominated dibenzofurans.
| Property | Value |
| Chemical Formula | C₁₂H₅Br₃O |
| Molecular Weight | 404.879 g/mol nist.gov |
| Appearance | Likely a solid at room temperature. oup.com |
| Melting Point | Not available |
| Boiling Point | Not available |
| Water Solubility | Expected to be very low. |
| Octanol-Water Partition Coefficient (log Kow) | Expected to be high, indicating a tendency to bioaccumulate. |
| Vapor Pressure | Expected to be very low. oup.com |
Advanced Analytical Methodologies for the Characterization of 1,2,3 Tribromo Dibenzofuran
Chromatographic Separation Methodologies for PBDF Congeners.
The separation of 1,2,3-Tribromo-dibenzofuran from other PBDF isomers and co-contaminants is a critical step in its analysis. Gas chromatography is the primary technique employed for this purpose, with high-resolution and multidimensional approaches offering enhanced separation capabilities.
High-Resolution Gas Chromatography (HRGC) for Isomer Separation.
High-Resolution Gas Chromatography (HRGC) is a fundamental technique for the separation of individual PBDF congeners, including this compound. cdc.govcdc.gov The use of capillary columns, characterized by their long length and narrow internal diameter, is crucial for achieving high separation efficiency. cdc.gov These columns are coated with a thin film of a stationary phase, and the choice of this phase is critical for resolving isomers. For the analysis of halogenated compounds like PBDFs, specific stationary phases are employed to provide the necessary selectivity. chromatographyonline.com
For instance, a 5% phenyl-substituted dimethylpolysiloxane phase is often used as a primary column for the analysis of dioxins and furans. chromatographyonline.com However, to confirm the identity of specific isomers that may co-elute on this primary column, a secondary column with a different polarity, such as a 50%-cyanopropylphenyl-dimethylpolysiloxane, is often required. chromatographyonline.com The combination of column length, internal diameter, and stationary phase film thickness contributes to the high-resolution separation capabilities of HRGC. chromatographyonline.com In the context of analyzing complex mixtures of polychlorinated biphenyls (PCBs), which share structural similarities with PBDFs, dual-column GC systems with different stationary phases (e.g., DB-5 and Apiezon-L) have been successfully used for comprehensive congener-specific analysis. oup.com
To avoid thermal degradation of highly brominated congeners during GC separation, shorter columns with a thinner internal coating are often preferred. researchgate.netresearchgate.net This minimizes the residence time of the analytes at high temperatures, preserving their integrity for accurate quantification. researchgate.netresearchgate.net
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Matrix Resolution.
For exceptionally complex samples where one-dimensional HRGC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. nih.govazom.com This technique utilizes two columns with different stationary phases connected in series. jas.de The entire effluent from the first column (first dimension) is continuously transferred in small, sequential fractions to the second, shorter column (second dimension) via a modulator. jas.de
This process results in a two-dimensional chromatogram where compounds are separated based on two different properties, typically boiling point on the first-dimension column and polarity on the second-dimension column. jas.de This expanded separation space dramatically increases peak capacity, allowing for the resolution of co-eluting compounds that would overlap in a one-dimensional separation. chromatographyonline.comchromatographyonline.comgcms.cz The structured nature of GC×GC chromatograms, where chemically similar compounds appear in distinct regions of the 2D plot, aids in the identification of analyte classes. azom.comjas.de
The enhanced resolution provided by GC×GC is particularly beneficial for distinguishing target analytes from complex matrix interferences, which is often a challenge in environmental and biological samples. gcms.czchromatographyonline.com When coupled with mass spectrometry, GC×GC becomes an exceptionally powerful tool for the characterization of trace contaminants like this compound in challenging matrices. chromatographyonline.comspringernature.com
Mass Spectrometric Detection and Structural Elucidation.
Following chromatographic separation, mass spectrometry (MS) is employed for the detection, identification, and quantification of this compound. Various MS techniques offer different advantages in terms of accuracy, sensitivity, and structural information.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with high precision, typically to four or more decimal places. bioanalysis-zone.comalgimed.com This capability allows for the determination of the exact mass of this compound, which in turn enables the calculation of its elemental composition. bioanalysis-zone.comeuropa.eu The ability to distinguish between compounds with the same nominal mass but different elemental formulas is a key advantage of HRMS. bioanalysis-zone.comnih.gov
For the analysis of polybrominated dibenzo-p-dioxins (PBDDs) and PBDFs, HRGC coupled with HRMS (HRGC/HRMS) is the standard method for achieving the low detection limits and high specificity required. researchgate.netnih.govpops.int A resolving power of 10,000 or greater is typically employed to ensure that the target analytes are accurately measured without interference from other co-eluting species. acs.orgepa.gov
Table 1: Theoretical Exact Mass of this compound
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
|---|---|---|
| This compound | C₁₂H₅Br₃O | 401.7859 |
This table presents the theoretical monoisotopic mass of this compound, which can be precisely measured using HRMS for unambiguous identification.
Electron Impact (EI) Ionization with Full Scan Mode for Analyte Identification.
Electron Impact (EI) ionization is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecules. shimadzu.eucreative-proteomics.com This high energy causes extensive fragmentation of the molecule, producing a characteristic pattern of fragment ions. shimadzu.eushimadzu.it This fragmentation pattern serves as a molecular "fingerprint" that is highly useful for structural elucidation and identification of unknown compounds. shimadzu.euacdlabs.com
By operating the mass spectrometer in full scan mode, the entire mass spectrum of fragments is recorded. miamioh.edu The resulting spectrum, including the molecular ion (if stable enough to be observed) and the various fragment ions, can be compared to spectral libraries for confident identification of this compound. shimadzu.itmiamioh.edu The analysis of these fragmentation patterns can provide valuable information about the structure of the molecule. libretexts.orgnih.gov While EI is a powerful tool for identification, it is generally less sensitive than ECNI for highly brominated compounds. azom.com
Table 2: Summary of Mass Spectrometric Techniques for this compound Analysis
| Technique | Ionization Principle | Key Advantage | Application for this compound |
|---|---|---|---|
| HRMS | High-energy ionization (typically EI) | Accurate mass measurement | Determination of elemental composition and unambiguous identification. bioanalysis-zone.comnih.gov |
| ECNI/NCI | Low-energy electron capture | High sensitivity for electrophilic compounds | Trace-level quantification due to high sensitivity for brominated compounds. cdc.govgcms.cz |
| EI Full Scan | High-energy electron impact | Characteristic fragmentation pattern | Structural elucidation and confirmation of identity through spectral library matching. shimadzu.euacdlabs.com |
This interactive table summarizes the primary advantages and applications of different mass spectrometric techniques in the analysis of this compound.
Environmental Occurrence and Transport Dynamics of Polybrominated Dibenzofurans
Detection and Measured Levels of PBDFs in Diverse Environmental Compartments
The presence and concentration of PBDFs, including the group of tribromodibenzofurans, have been documented across various environmental matrices globally. Monitoring studies reveal their widespread distribution, a consequence of atmospheric transport and deposition from various emission sources.
Atmospheric concentrations of PBDFs vary significantly depending on the proximity to source areas. Urban and industrial regions generally exhibit higher levels compared to rural and remote locations. service.gov.uk Studies have shown that in the atmosphere, PBDFs are more dominant than their dioxin counterparts, polybrominated dibenzo-p-dioxins (PBDDs). service.gov.uk
A study investigating different atmospheric environments found that mean PBDD/F concentrations were 11 fg/Nm³ in rural areas, 24 fg/Nm³ in urban areas, 46 fg/Nm³ in industrial areas, and as high as 95 fg/Nm³ in science park areas associated with electronics industries. service.gov.uk In another study in Shanghai, the mean atmospheric concentration of total 2,3,7,8-substituted PBDD/Fs was reported to be 1358 fg/m³ in one district. researchgate.net The congener profiles in the atmosphere are often dominated by more brominated forms, though tribromodibenzofurans have been tentatively identified in emissions from municipal waste incinerators. who.int For instance, in ambient air in a suburban area of Beijing, higher brominated PBDFs were the main contributors to the total PBDD/F concentrations. researchgate.net
Table 1: Atmospheric Concentrations of PBDD/Fs in Different Environments
| Environment Type | Mean PBDD/F Concentration (fg/Nm³) |
|---|---|
| Rural | 11 |
| Urban | 24 |
| Industrial | 46 |
| Science Park | 95 |
Data sourced from a study on atmospheric environments. service.gov.uk
Once released into the atmosphere, PBDFs can be deposited into aquatic ecosystems, where they tend to partition to sediments due to their hydrophobic nature. inchem.org Sediments, therefore, act as a significant sink for these contaminants, reflecting historical pollution trends. service.gov.uk
While specific concentrations of 1,2,3-Tribromodibenzofuran in water and sediment are not widely reported, studies on PBDFs in general indicate their presence. For example, sediment cores from Tokyo Bay in Japan showed that PBDF concentrations drastically increased after the 1960s. service.gov.uk In sediments from the Guiyu e-waste recycling area in China, PBDE concentrations, which are precursors to PBDFs, were detected at levels ranging from 0.26 to 824 ng/g dry weight. researchgate.net The transformation of PBDEs can lead to the formation of PBDFs in these sediments. nih.gov The movement and partitioning of these compounds in aquatic systems are complex, influenced by factors like organic carbon content and salinity. unl.edu
Soil contamination with PBDFs is a major concern, especially at electronic waste (e-waste) recycling sites. cleanproduction.org Informal recycling activities, such as open burning of plastic components containing brominated flame retardants (BFRs), lead to the formation and release of significant quantities of PBDFs. nih.govcleanproduction.org
In a study of an e-waste open burning area in Agbogbloshie, Ghana, PBDD/F concentrations in soil were found to be in the range of 83–3800 ng/g, among the highest reported globally for such sites. cleanproduction.org At these locations, PBDFs were found to be more abundant than PBDDs, pointing to combustion and PBDE-containing plastics as primary sources. cleanproduction.org Similarly, high concentrations of PBDD/Fs have been recorded in soils from e-waste sites in China and India. cleanproduction.orgresearchgate.net For example, in Guiyu, China, PBDD/F concentrations in soil were significantly elevated, with PBDFs dominating the congener profile. researchgate.net
Table 2: PBDD/F Soil Concentrations at E-waste Recycling Sites
| Location | PBDD/F Concentration Range (ng/g dry weight) | Predominant Congeners |
|---|---|---|
| Agbogbloshie, Ghana (open burning area) | 83 - 3800 | PBDFs > PBDDs |
| Guiyu, China (circuit board burning area) | ~3940 | PBDFs |
Data compiled from studies on e-waste site contamination. cleanproduction.orgresearchgate.netresearchgate.net
Source Apportionment and Emission Inventories for PBDFs
Identifying and quantifying the sources of PBDFs are crucial for developing effective mitigation strategies. The primary sources are unintentional and linked to the life cycle of products containing brominated flame retardants. researchgate.net
Commercial polybrominated diphenyl ether (PBDE) mixtures, which have been widely used as flame retardants in plastics, textiles, and electronics, are a significant source of PBDFs. researchgate.netbenchchem.com PBDFs can be present as impurities in these commercial PBDE formulations. researchgate.net For example, PBDFs have been found in commercial octa- and decaBDE mixtures in the mg/kg range. service.gov.uk It has been estimated that the global annual emissions of PBDFs from the production and use of PBDE mixtures were around 2300 kg in 2001. researchgate.net
Table 3: PBDF Content in Commercial PBDE Mixtures
| PBDE Mixture | PBDF Concentration Range |
|---|---|
| OctaBDE | mg/kg levels |
| DecaBDE | mg/kg levels |
Data from a UK government risk profile report. service.gov.uk
Industrial thermal processes are major contributors to PBDF emissions. researchgate.net These include waste incineration, metallurgical processes (like steel production and secondary aluminum smelting), and the operation of cement kilns. researchgate.netservice.gov.uk The open burning of waste, particularly e-waste, is a significant and uncontrolled source of PBDFs. nih.govcleanproduction.org
Studies have shown that metallurgical facilities can be significant emission sources of PBDD/Fs into the atmosphere. service.gov.uk Emissions from municipal waste incinerators have also been shown to contain tribromodibenzofurans. who.int The congener profiles of emissions from these sources are often dominated by the more highly brominated PBDFs. researchgate.net The combustion of consumer products containing BFRs, either accidentally in fires or during disposal, also leads to the formation and release of PBDFs. inchem.org
Environmental Transport and Distribution Between Media
The movement and partitioning of 1,2,3-Tribromodibenzofuran between air, water, soil, and sediment are influenced by its physicochemical properties. PBDFs, in general, are known to be transported through the environment via multiple pathways, including atmospheric and oceanic currents. pops.intitrcweb.org Their distribution is a result of emissions from various sources, such as industrial processes and the degradation of brominated flame retardants. researchgate.netnilu.com
Air-Water Exchange and Atmospheric Deposition
The exchange of 1,2,3-Tribromodibenzofuran between the atmosphere and water bodies is a critical process in its environmental transport. This exchange is bidirectional, with the direction of flux determined by the concentration gradient between the two media. epa.gov Atmospheric deposition, which includes both dry and wet deposition, is a primary mechanism for the removal of such compounds from the atmosphere and their entry into aquatic and terrestrial ecosystems. epa.govpjoes.com
Wet deposition involves the removal of atmospheric gases and particles by precipitation, while dry deposition is the direct transfer and settling of these substances onto surfaces. epa.govpjoes.com Studies on related compounds like polycyclic aromatic hydrocarbons (PAHs) and other persistent organic pollutants indicate that atmospheric deposition is a significant pathway for their entry into marine environments. nih.govd-nb.info For instance, research in the Bohai Sea has highlighted the major contribution of atmospheric deposition to the influx of organophosphorus flame retardants. nih.gov The efficiency of these deposition processes can be influenced by factors such as particle size and meteorological conditions. epa.govpjoes.com
Data from studies on other POPs can provide insights into the potential behavior of 1,2,3-Tribromodibenzofuran. For example, the deposition velocities for aerosols carrying 210Pb have been measured to be in the range of 0.5-3 mm·s-1 for short vegetation. pjoes.com
Sediment-Water Partitioning Behavior
Once in an aquatic environment, 1,2,3-Tribromodibenzofuran can partition between the water column and sediments. This partitioning behavior is described by the sediment-water distribution coefficient (Kd), which represents the ratio of the contaminant's concentration in the sediment to its concentration in the surrounding water at equilibrium. nih.govresearchgate.net
The partitioning process is influenced by several factors, including the organic carbon content of the sediment and the hydrophobicity of the chemical. nih.gov For hydrophobic organic compounds like PBDFs, sorption to organic matter in sediment is a key mechanism. itrcweb.org The equilibrium partitioning (EqP) approach is often used to assess the bioavailability of chemicals in sediments. epa.gov The determination of partition coefficients is crucial for modeling the fate and transport of these contaminants in aquatic systems and for making informed decisions regarding remediation. nih.govlakecleanup.com
| Parameter | Description | Relevance to 1,2,3-Tribromodibenzofuran |
| Sediment-Water Partition Coefficient (Kd) | The ratio of the concentration of a compound in sediment to its concentration in the surrounding water at equilibrium. | A key parameter for predicting the extent to which 1,2,3-Tribromodibenzofuran will accumulate in sediments versus remaining in the water column. |
| Organic Carbon Fraction | The amount of organic carbon present in the sediment. | Higher organic carbon content generally leads to increased sorption of hydrophobic compounds like 1,2,3-Tribromodibenzofuran to sediment. nih.gov |
| Octanol-Water Partition Coefficient (Kow) | A measure of a chemical's hydrophobicity. | A high Kow for 1,2,3-Tribromodibenzofuran would indicate a strong tendency to partition from water into organic phases like sediment organic matter. |
Potential for Long-Range Atmospheric and Oceanic Transport
There is substantial evidence to suggest that PBDFs, including congeners like 1,2,3-Tribromodibenzofuran, have the potential for long-range environmental transport. pops.int This means they can be transported far from their original sources to remote areas, such as the Arctic. pops.int The detection of PBDD/Fs in these distant regions is a clear indicator of their mobility. pops.int
Oceanic transport also plays a role in the global distribution of these persistent pollutants, moving them across vast distances. itrcweb.org The combination of atmospheric and oceanic transport ensures that even compounds released in industrialized or populated areas can contaminate pristine environments worldwide. nilu.comcopernicus.orgmdpi.comcopernicus.org
| Transport Mechanism | Description | Evidence for PBDFs |
| Atmospheric Transport | Movement of pollutants through the atmosphere via wind currents. | Detection of PBDFs in remote air samples (e.g., Arctic, Northern Finland) and atmospheric modeling studies confirm this pathway. pops.intpops.intdiva-portal.org |
| Oceanic Transport | Movement of pollutants through ocean currents. | While less directly studied for specific PBDF congeners, the general understanding of POP transport includes this as a significant pathway for global distribution. itrcweb.org |
Theoretical and Computational Chemistry of 1,2,3 Tribromo Dibenzofuran
Quantum Mechanical Approaches for Electronic Structure and Properties
Quantum mechanical methods are fundamental to understanding the intrinsic properties of 1,2,3-tribromo-dibenzofuran at the atomic level. idosr.org These first-principles approaches solve the Schrödinger equation to elucidate the electronic structure, which in turn governs the molecule's chemical behavior and reactivity. github.ioornl.gov
Density Functional Theory (DFT) Calculations for Molecular Characterization (e.g., M05-2X functional)
Density Functional Theory (DFT) has become a primary tool for the molecular characterization of compounds like this compound due to its balance of computational cost and accuracy. q-chem.com DFT methods are used to investigate the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. idosr.org
The M05-2X functional, a hybrid meta exchange-correlation functional, is particularly well-suited for studying a range of chemical phenomena, including thermochemistry, kinetics, and noncovalent interactions. nih.gov Developed by Zhao and Truhlar, M05-2X incorporates a significant amount of nonlocal exchange, making it effective for non-metallic systems. nih.gov Its parametrization has been validated against extensive databases of experimental and high-level computational data, demonstrating its reliability for predicting molecular properties. nih.govresearchgate.net For instance, studies have shown M05-2X performs well for non-covalent interactions like π-π stacking, which can be relevant for understanding intermolecular interactions of aromatic compounds like dibenzofurans. researchgate.net In the context of this compound, DFT calculations with a functional like M05-2X can provide accurate predictions of its geometry, vibrational frequencies, and electronic properties.
Table 1: Representative Applications of DFT in Molecular Characterization
| Property Investigated | Information Gained from DFT Calculations |
| Molecular Geometry | Optimized bond lengths, bond angles, and dihedral angles, providing a 3D structure of the molecule. |
| Electronic Properties | Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding reactivity and electronic transitions. |
| Vibrational Frequencies | Prediction of infrared and Raman spectra, aiding in the experimental identification and characterization of the compound. |
| Thermochemistry | Calculation of enthalpy, entropy, and Gibbs free energy, which are essential for determining the stability and reaction thermodynamics. |
Hartree-Fock Theory and Post-Hartree-Fock Methods for Electron Correlation
Hartree-Fock (HF) theory offers a foundational, albeit approximate, method for determining the wavefunction and energy of a quantum many-body system. wikipedia.org It treats electron-electron repulsion in an averaged, mean-field manner, assuming each electron moves in the potential created by the nucleus and the average field of all other electrons. wikipedia.orginfn.it While computationally less intensive, the HF method neglects the instantaneous correlation between the motions of electrons, which is a significant factor in the accurate prediction of molecular properties. ub.eduosti.gov This neglect of electron correlation is a primary limitation of the HF approach. ub.edu
To address this limitation, post-Hartree-Fock methods have been developed. These methods build upon the HF solution to systematically include electron correlation, leading to more accurate results. idosr.org Examples of post-Hartree-Fock methods include Møller-Plesset perturbation theory (MP2, MP3, etc.) and Coupled Cluster (CC) theory. These methods are more computationally demanding than HF but provide a more refined description of the electronic structure. For a molecule like this compound, applying these methods can yield highly accurate energies and properties, which can serve as benchmarks for less computationally expensive methods like DFT. The difference between the exact energy and the HF energy is defined as the correlation energy. ub.edu
Computational Modeling of Reaction Pathways and Energetics
Computational modeling is a powerful tool for elucidating the complex mechanisms of chemical reactions, including the formation of polybrominated dibenzofurans (PBDFs) like this compound. nih.gov These studies provide a molecular-level understanding of reaction pathways and the energy landscapes that govern them. nih.gov
Mechanistic Investigations of PBDF Formation Pathways
The formation of PBDFs can occur through various thermal processes, often involving precursor compounds. pops.int Computational studies have been instrumental in exploring the reaction mechanisms. For example, research on the formation of PBDD/Fs from precursors like 2,4,6-tribromophenol (B41969) has shown that both dioxin-type and furan-type products can be formed, contrary to earlier beliefs that only dioxins would result from ortho-disubstituted phenols. researchgate.net These investigations often involve identifying key radical species and their subsequent self- and cross-combination reactions that lead to the final products. researchgate.net
Mechanistic investigations can also shed light on the role of catalysts and different reaction conditions. For instance, studies have explored the catalytic effects of metals like copper and iron on the formation pathways of PBDD/Fs. researchgate.net Divergent mechanistic pathways can be identified based on the electronic properties of the reactants. nsf.gov
Transition State Analysis and Reaction Barrier Calculations
A critical aspect of understanding reaction mechanisms is the characterization of the transition state (TS), which represents the energy maximum along the reaction coordinate. nih.gov Transition state theory (TST) is a widely used framework for calculating reaction rates. scispace.com Computational methods, such as the nudged elastic band (NEB) method, are employed to locate the transition state structure between reactants and products. mdpi.com
Once the transition state is located, the energy barrier (activation energy) for the reaction can be calculated. quantumatk.comfaccts.de This barrier is a key determinant of the reaction rate. The activation energy is the sum of the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. nih.gov By comparing the calculated energy barriers for different potential pathways, researchers can predict the most likely mechanism for the formation of this compound. These calculations can also reveal how factors like temperature and the presence of catalysts can influence the reaction rate by altering the energy barrier. quantumatk.com
Table 2: Key Parameters in Reaction Pathway Modeling
| Parameter | Description | Significance |
| Reactants and Products | The starting materials and final compounds of a chemical reaction. | Defines the overall transformation being studied. |
| Intermediates | Transient molecular species that are formed and consumed during the reaction. | Provides insight into the step-wise nature of the reaction mechanism. |
| Transition State (TS) | The highest energy point on the minimum energy path between reactants and products. | Its structure and energy determine the kinetic feasibility of a reaction step. |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | A lower activation energy corresponds to a faster reaction rate. |
| Reaction Energy (ΔErxn) | The overall energy difference between the products and the reactants. | Indicates whether the reaction is exothermic (releases energy) or endothermic (requires energy). |
Molecular Simulations and Dynamics for Conformational and Interaction Studies
Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how this compound behaves in different environments and how it interacts with other molecules. nih.gov
These simulations can be used to explore the conformational landscape of the molecule, identifying stable and metastable conformations and the transitions between them. frontiersin.orguiuc.edu This is particularly important for understanding how the molecule's shape can influence its properties and reactivity. Furthermore, MD simulations can be employed to study the interactions of this compound with other molecules, such as solvents or biological macromolecules. This can provide insights into its environmental fate and potential biological activity. While full atomic MD simulations can be computationally expensive, coarse-grained models can be used to study larger systems and longer timescales. frontiersin.org
Biotransformation and Bioaccumulation Kinetics of Brominated Dibenzofurans in Experimental Systems
Uptake and Distribution Dynamics within Non-Human Biological Systems
The absorption and subsequent distribution of PBDFs within biological systems are critical determinants of their toxic potential. Like other dioxin-like compounds, the liver is a primary target organ for accumulation. nih.govnih.gov
Following oral exposure in experimental models such as C57BL/6J mice, PBDFs are absorbed and accumulate predominantly in the liver. nih.govresearchgate.net However, the efficiency of this hepatic uptake varies significantly among different congeners and is generally lower than that observed for 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govresearchgate.net Studies show that hepatic uptake of 2,3,7,8-substituted PBDFs decreases as the number of bromine substitutions increases. nih.govresearchgate.net For instance, in mice, the hepatic uptake was highest for TCDD (up to 84% of the administered dose), while the values for 2,3,7-tribromo-8-chlorodibenzofuran (TrBCDF), 2,3,7,8-tetrabromodibenzofuran (B3055897) (TeBDF), and 1,2,3,7,8-pentabromodibenzofuran (B18238) (PeBDF) were progressively lower. nih.govresearchgate.net
Conversely, non-2,3,7,8-substituted congeners, such as 2,3,8-tribromodibenzofuran (B1345176) (TrBDF), exhibit extremely low retention in the liver, which is attributed to their rapid metabolism and lack of sequestration by hepatic proteins. nih.gov This suggests that 1,2,3-Tribromo-dibenzofuran, which also lacks the 2,3,7,8-substitution pattern, would similarly have a low hepatic uptake ratio.
Table 1: Hepatic and Brain Uptake of Various Dibenzofuran (B1670420) Congeners in Mice
| Compound | Hepatic Uptake (% of Dose) | Brain Uptake (% of Dose) | Brain:Plasma Concentration Ratio (at 1 day) |
| TCDD | Up to 84% | < 0.5% | 3.0 |
| TrBCDF | 42% | < 0.05% | 0.60 |
| TeBDF | 33% | < 0.05% | 0.33 |
| PeBDF | 29% | < 0.05% | 0.19 |
| TrBDF (2,3,8-) | < 0.01% | < 0.5% | 3.2 |
| Data sourced from studies on C57BL/6J mice. nih.govresearchgate.net |
Metabolic Pathways and Metabolite Identification of PBDFs
The metabolism of PBDFs is a key process influencing their persistence and elimination from the body. nih.gov The rate and pathway of biotransformation are heavily influenced by the congener's specific substitution pattern. nih.gov
The primary metabolic pathway for PBDFs in mice involves biotransformation into monohydroxylated products in the liver. nih.govresearchgate.net Studies have identified several monohydroxylated metabolites for various PBDF congeners. nih.gov For example, analysis of liver extracts from mice exposed to 2,3,8-TrBDF revealed three distinct peaks corresponding to its monomethoxylated derivatives (after derivatization for analysis). nih.govresearchgate.net Similarly, two peaks were detected for MeO-TrBCDF, and one each for MeO-TeBDF and MeO-PeBDF. nih.govresearchgate.net The extent of this metabolic transformation can be significant; for 2,3,8-TrBDF, hydroxylated metabolites constituted up to 21% of the total amount of the compound in the liver one day after exposure. nih.gov
The bromine substitution pattern is a major determinant of the metabolic stability and biological persistence of PBDFs. nih.gov Congeners that are substituted at all four lateral positions (2, 3, 7, and 8) are significantly more resistant to metabolism. nih.gov This increased stability is a critical factor for their retention and persistence in biological systems. nih.gov
In stark contrast, PBDFs lacking the 2,3,7,8-substitution pattern, such as 2,3,8-TrBDF, are metabolized extensively. nih.gov The rapid metabolism of these non-laterally substituted congeners explains their low retention in the liver and swift elimination. diva-portal.orgnih.gov This principle strongly suggests that this compound, which does not possess the 2,3,7,8-halogen pattern, would be subject to more extensive metabolic transformation and exhibit lower biological persistence compared to its 2,3,7,8-substituted isomers. nih.gov
Elimination Kinetics and Persistence in Experimental Models
The elimination kinetics of PBDFs from the body are directly related to their metabolic stability. Persistent congeners are eliminated slowly, following first-order kinetics, while rapidly metabolized compounds are cleared more quickly. nih.govresearchgate.net
In mouse models, 2,3,7,8-substituted PBDFs are eliminated from the liver with half-lives that increase with the number of bromine atoms. nih.gov For example, the hepatic elimination half-time for 2,3,7-tribromo-8-chlorodibenzofuran (TrBCDF) is 5.6 days, which is shorter than that of 2,3,7,8-tetrabromodibenzofuran (TeBDF) at 8.8 days and 1,2,3,7,8-pentabromodibenzofuran (PeBDF) at 13 days. nih.govresearchgate.net The half-life of TeBDF is comparable to that of TCDD (8.7 days). researchgate.net
Table 2: Hepatic Elimination Half-Times of Dibenzofuran Congeners in Mice
| Compound | Elimination Kinetics | Hepatic Half-Time (days) |
| TCDD | First-Order | 8.7 |
| TrBCDF | First-Order | 5.6 |
| TeBDF | First-Order | 8.8 |
| PeBDF | First-Order | 13 |
| TrBDF (2,3,8-) | Two-Phase | 4.2 (terminal phase) |
| Data sourced from studies on C57BL/6J mice. nih.govresearchgate.net |
Determination of Half-Lives in Tissues and Organisms
The half-life of a compound in biological tissues is a key determinant of its bioaccumulation potential. For 2,3,7,8-substituted PBDFs, which are of significant toxicological concern, elimination from the liver in mice has been shown to follow first-order kinetics. nih.gov
Recent studies on C57BL/6J mice have provided valuable data on the hepatic elimination half-lives of several PBDF congeners. For instance, 2,3,7,8-tetrabromodibenzofuran (TeBDF) was found to have a half-life of 8.8 days, while 1,2,3,7,8-pentabromodibenzofuran (PeBDF) exhibited a longer half-life of 13 days. nih.govresearchgate.net In comparison, a tribromo-chloro-dibenzofuran, 2,3,7-tribromo-8-chlorodibenzofuran (TrBCDF), had a shorter half-life of 5.6 days. nih.govresearchgate.net Notably, the non-2,3,7,8-substituted congener, 2,3,8-tribromodibenzofuran (TrBDF), was poorly retained in the liver and eliminated much more rapidly. nih.govresearchgate.net
In humans, the half-lives of some PBDFs have also been estimated. For example, 2,3,7,8-tetrabromodibenzofuran (2,3,7,8-TeBDF) was reported to have a mean half-life of 1.5 years in an industrial cohort. nih.gov
Table 1: Hepatic Elimination Half-Lives of Selected PBDFs in Mice
| Compound | Half-Life (days) |
|---|---|
| 2,3,7-tribromo-8-chlorodibenzofuran (TrBCDF) | 5.6 |
| 2,3,7,8-tetrabromodibenzofuran (TeBDF) | 8.8 |
| 1,2,3,7,8-pentabromodibenzofuran (PeBDF) | 13 |
Data sourced from studies on C57BL/6J mice. nih.govresearchgate.net
Correlation between Bromination Degree and Elimination Rates
A discernible trend exists between the degree of bromination and the rate of elimination for PBDFs. Generally, an increase in the number of bromine atoms is associated with a slower elimination rate and, consequently, a longer biological half-life. nih.govresearchgate.net This is evident from the half-lives observed in mice, where the pentabrominated PeBDF has a longer half-life than the tetrabrominated TeBDF. nih.govresearchgate.net
This correlation is further supported by the lower hepatic uptake ratios observed with an increasing number of bromine substitutions. In mice, the hepatic uptake of 2,3,7,8-substituted dibenzofurans decreased as the number of bromine atoms increased. nih.govresearchgate.net The persistence of these compounds is also influenced by their metabolic stability; 2,3,7,8-substituted PBDFs are more resistant to metabolic breakdown, contributing to their longer retention in tissues. nih.gov The weaker carbon-bromine bond compared to the carbon-chlorine bond does not necessarily lead to more rapid elimination of brominated congeners. nih.gov
Comparative Toxicokinetics across PBDF Congeners and Other Halogenated Analogues
The toxicokinetics of PBDFs show significant variation among different congeners and in comparison to their chlorinated counterparts, the polychlorinated dibenzofurans (PCDFs). The substitution pattern plays a crucial role in the distribution, metabolism, and excretion of these compounds. nih.gov
Studies comparing PBDFs to the well-characterized 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) reveal that while both accumulate in the liver and adipose tissue, PBDFs often exhibit lower uptake ratios. nih.gov For instance, the hepatic uptake of 2,3,7,8-substituted PBDFs in mice was found to be lower than that of TCDD. nih.gov
The elimination rates also differ. While the half-life of 2,3,7,8-TeBDF (8.8 days) in mice is comparable to that of TCDD (8.7 days), other congeners show different persistence. nih.govresearchgate.net The slow elimination of certain PBDFs, such as TrBCDF, TeBDF, and PeBDF, suggests that their exposure risk may be underestimated when using toxic equivalency factors based on their less persistent chlorinated analogues. nih.govresearchgate.net
Furthermore, the congener profile of polybrominated diphenyl ethers (PBDEs), which are precursors to PBDFs, influences the resulting PBDF mixture and its toxicokinetics. nih.govoup.com The tissue distribution of PBDEs is congener-specific, with higher brominated congeners like BDE-153 showing higher tissue concentrations and slower excretion rates compared to lower brominated ones like BDE-47. nih.govoup.com This principle likely extends to the PBDFs formed from them.
The toxicokinetics of dioxin-like compounds, including PBDFs, are species-specific and can be influenced by factors such as age and sex. oup.comacs.org For example, in Baikal seals, the accumulation and elimination rates of various PCDD and PCDF congeners were found to differ between males and females and to change with age. acs.org
Table 2: Comparative Hepatic Uptake and Half-Life of Dibenzofurans in Mice
| Compound | Hepatic Uptake (% of dose) | Hepatic Half-Life (days) |
|---|---|---|
| 2,3,7-tribromo-8-chlorodibenzofuran (TrBCDF) | 42 | 5.6 |
| 2,3,7,8-tetrabromodibenzofuran (TeBDF) | 33 | 8.8 |
| 1,2,3,7,8-pentabromodibenzofuran (PeBDF) | 29 | 13 |
| 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) | up to 84 | 8.7 |
Data sourced from studies on C57BL/6J mice. nih.govresearchgate.net
Emerging Research Themes and Future Perspectives in 1,2,3 Tribromo Dibenzofuran Studies
Development of Novel and Sustainable Synthesis Approaches for Target Isomers.
The targeted synthesis of specific PBDF isomers like 1,2,3-Tribromo-dibenzofuran is essential for toxicological studies, the development of analytical standards, and research into their environmental fate. Current research is moving beyond traditional, often harsh, synthetic methods towards more sustainable and efficient approaches.
Recent advancements in the synthesis of dibenzofuran (B1670420) derivatives have laid the groundwork for the targeted synthesis of this compound. Palladium-catalyzed intramolecular cyclization of diaryl ethers stands out as a promising method. The development of one-pot synthesis methodologies, which combine multiple reaction steps into a single procedure, offers a more efficient and sustainable route to dihydrobenzofuran and benzofuran (B130515) derivatives. Furthermore, rhodium-catalyzed intramolecular C-H insertion reactions provide another innovative pathway to construct the dibenzofuran core.
For the specific synthesis of the 1,2,3-tribromo isomer, a strategy involving the use of a pre-brominated precursor is likely necessary. This could involve the synthesis of a dibenzofuran with a specific substitution pattern that directs bromination to the 1, 2, and 3 positions, or the use of a starting material that already contains the desired bromine substitution pattern prior to the cyclization to form the dibenzofuran ring. The development of green synthesis approaches, which focus on minimizing waste, using less hazardous reagents, and improving energy efficiency, is a key area of future research.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Strategy | Description | Potential Advantages | Challenges |
|---|---|---|---|
| Palladium-Catalyzed Cyclization | Intramolecular cyclization of a pre-brominated diaryl ether precursor. | High yields and selectivity are often achievable with palladium catalysis. | Synthesis of the specifically substituted diaryl ether precursor can be complex. |
| One-Pot Synthesis | A multi-step reaction sequence performed in a single reaction vessel to construct the tribrominated dibenzofuran. | Increased efficiency, reduced waste, and lower costs. | Optimization of reaction conditions for multiple steps can be challenging. |
| Rhodium-Catalyzed C-H Insertion | Intramolecular C-H insertion of a suitable precursor to form the dibenzofuran ring. | High atom economy and potential for novel bond formations. | Regioselectivity of the C-H insertion needs to be controlled to yield the desired isomer. |
| Dearomative Cycloaddition | A (3+2) cycloaddition reaction involving a nitrobenzofuran and a suitable reaction partner. | Mild reaction conditions and high diastereoselectivity. | The applicability to the synthesis of the 1,2,3-tribromo isomer needs to be explored. |
Application of Advanced Spectroscopic Characterization Techniques Beyond Routine Methods.
The unambiguous identification and characterization of this compound, especially in complex environmental matrices, requires the application of advanced spectroscopic techniques. While routine methods provide basic structural information, more sophisticated approaches are needed for complete structural elucidation and trace-level detection.
High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is a cornerstone for the analysis of halogenated dibenzofurans, providing high sensitivity and selectivity. For even greater specificity, tandem mass spectrometry (MS/MS), such as that performed on a triple quadrupole mass spectrometer (GC-QQQ-MS), can be employed. This technique allows for the monitoring of specific fragmentation patterns, which can help to differentiate between isomers.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural characterization of this compound. While the 1H NMR spectrum of the parent dibenzofuran is known, the substitution pattern of the tribromo-isomer will result in a unique set of chemical shifts and coupling constants. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be invaluable for the definitive assignment of all proton and carbon signals, confirming the 1,2,3-substitution pattern. In cases where single crystals can be obtained, X-ray crystallography would provide the ultimate confirmation of the molecular structure.
Table 2: Advanced Spectroscopic Techniques for the Characterization of this compound
| Technique | Application | Information Obtained |
|---|---|---|
| HRGC-HRMS | Trace-level detection and quantification in environmental and biological samples. | Accurate mass measurements for unambiguous elemental composition. |
| GC-MS/MS (QQQ) | Highly selective detection and isomer differentiation. | Specific fragmentation patterns (Multiple Reaction Monitoring - MRM). |
| 2D NMR (COSY, HSQC, HMBC) | Complete and unambiguous structural elucidation. | Connectivity of protons and carbons within the molecule. |
| X-ray Crystallography | Definitive determination of the three-dimensional molecular structure. | Precise bond lengths, bond angles, and crystal packing information. |
Refined Computational Models for Predicting Complex Environmental Fate and Transformation Pathways.
Computational modeling is an increasingly important tool for understanding and predicting the environmental behavior of persistent organic pollutants like this compound. These models can simulate the partitioning of the compound between different environmental compartments, its potential for long-range transport, and its transformation into other products.
Fugacity-based multimedia environmental fate models, which have been successfully applied to polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), can be adapted for PBDFs. These models estimate the distribution and persistence of a chemical in various environmental media such as air, water, soil, and sediment. For a more detailed understanding of transformation pathways, quantum chemical methods like Density Functional Theory (DFT) can be employed. DFT calculations can elucidate reaction mechanisms, such as the formation of PBDFs from the degradation of polybrominated diphenyl ethers (PBDEs).
Future research in this area should focus on developing more refined models that incorporate the specific physicochemical properties of this compound. Integrating different types of models, such as coupling a Multi-media Urban Model (MUM) with an atmospheric chemical transport model, could provide a more comprehensive picture of the environmental fate of this compound, particularly in urban and industrial areas.
Table 3: Computational Models for Predicting the Environmental Fate of this compound
| Model Type | Application | Predicted Outcomes |
|---|---|---|
| Fugacity-Based Multimedia Models | Simulating the partitioning and distribution in the environment. | Concentrations in air, water, soil, and sediment over time. |
| Quantum Chemical Methods (DFT) | Investigating reaction mechanisms and transformation pathways. | Energetics and kinetics of degradation and formation reactions. |
| Integrated Multi-media and Transport Models | Comprehensive simulation of environmental fate from source to sink. | Spatiotemporal distribution and fluxes between environmental compartments. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting properties and behavior based on molecular structure. | Bioaccumulation potential, toxicity, and other environmental endpoints. |
Interdisciplinary Studies on the Global Environmental Cycling and Long-Term Behavior of PBDFs.
Understanding the global environmental cycling and long-term behavior of this compound requires a collaborative, interdisciplinary approach. This research theme extends beyond the laboratory to encompass large-scale environmental processes and the interconnectedness of different ecosystems.
The long-range atmospheric transport of persistent organic pollutants is a well-established phenomenon. PBDFs, including this compound, can be transported over long distances and deposited in remote regions, far from their original sources. Interdisciplinary studies involving atmospheric scientists, analytical chemists, and environmental modelers are needed to track the movement of these compounds through the atmosphere and predict their deposition patterns.
The oceans play a crucial role in the global cycling of persistent organic pollutants. Research by oceanographers and marine chemists can help to elucidate the transport of this compound in ocean currents and its accumulation in marine sediments and biota. Furthermore, ecologists and toxicologists can investigate the bioaccumulation and potential effects of this compound in various food webs, from microorganisms to top predators. The formation of PBDFs as transformation products of other brominated flame retardants, such as PBDEs, highlights the need for a holistic understanding of the entire lifecycle of these compounds in the environment.
Table 4: Key Research Areas for Interdisciplinary Studies on the Global Cycling of PBDFs
| Discipline | Research Focus | Contribution to Understanding Global Cycling |
|---|---|---|
| Atmospheric Science | Long-range atmospheric transport and deposition. | Modeling the global distribution of PBDFs through the atmosphere. |
| Oceanography | Transport in ocean currents and partitioning to marine sediments. | Understanding the role of oceans as a sink and reservoir for PBDFs. |
| Ecology and Toxicology | Bioaccumulation in food webs and potential biological effects. | Assessing the risks of PBDFs to ecosystems and wildlife. |
| Environmental Chemistry | Transformation and degradation processes in different environmental compartments. | Identifying the sources and sinks of PBDFs in the global environment. |
Q & A
Q. What analytical techniques are recommended for detecting 1,2,3-Tribromo-dibenzofuran in environmental samples?
To detect halogenated dibenzofurans like this compound, gas chromatography coupled with mass spectrometry (GC-MS) is widely used due to its sensitivity in identifying trace compounds. Environmental samples often require pre-concentration via solvent extraction (e.g., using toluene or nonanol solutions) to isolate the analyte. Calibration with isotopically labeled standards (e.g., ¹³C-labeled analogs) improves quantification accuracy. High-performance liquid chromatography (HPLC) with UV detection is an alternative for less volatile derivatives .
Q. How can X-ray crystallography determine the molecular structure of brominated dibenzofurans?
X-ray crystallography resolves crystal structures by analyzing diffraction patterns from single crystals. For brominated derivatives like this compound, heavy bromine atoms enhance contrast, aiding in precise determination of bond lengths, angles, and intermolecular interactions (e.g., Br⋯Br contacts or C–H⋯H hydrogen bonds). Data refinement using software like SHELX or CCDC tools ensures accuracy. Crystallization conditions (solvent, temperature) must be optimized to obtain high-quality crystals .
Q. What synthetic strategies introduce bromine substituents at specific positions on the dibenzofuran core?
Electrophilic aromatic substitution (EAS) using Br₂ or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) selectively brominates electron-rich aromatic positions. For regioselective bromination, directing groups (e.g., methoxy or nitro) can pre-functionalize the dibenzofuran scaffold. Post-synthetic modifications, such as Ullmann coupling or Suzuki-Miyaura reactions, may further tailor substitution patterns. Reaction monitoring via thin-layer chromatography (TLC) or NMR ensures intermediate purity .
Advanced Questions
Q. What experimental approaches study the thermal degradation kinetics of this compound under oxidative conditions?
High-temperature stirred reactors (500–950°C) coupled with online GC-MS or FTIR analyze pyrolysis/oxidation products. Kinetic parameters (e.g., rate constants, activation energies) are derived using detailed mechanisms validated against experimental data. For low-concentration studies (~1–2 ppm), precise gas-phase dilution and sampling techniques minimize artifacts. Computational tools like CHEMKIN model reaction pathways, incorporating radical intermediates and halogen-specific steps (e.g., HBr elimination) .
Q. How do microbial dioxygenases degrade dibenzofuran derivatives, and what methods identify key enzymes?
Bacterial strains (e.g., Pseudomonas sp. HH69) metabolize dibenzofurans via lateral dioxygenation, cleaving the ether bond to form dihydroxylated intermediates (e.g., 2,2′,3-trihydroxybiphenyl). Enzyme activity assays (e.g., oxygen uptake or HPLC metabolite profiling) identify dioxygenases. Genetic knockout studies or heterologous expression in E. coli confirm gene function. Proteomics and RT-qPCR track enzyme expression under substrate induction. Meta-fission pathways are inferred from intermediate accumulation (e.g., salicylic acid) .
Q. How do computational methods predict thermochemical properties of halogenated dibenzofurans, and how do they compare with experimental data?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) estimate gas-phase enthalpies of formation and sublimation. Composite methods (G3(MP2)) improve accuracy by correcting for electron correlation. Experimental validation involves static bomb calorimetry (for combustion enthalpies) and vacuum drop microcalorimetry (for sublimation enthalpies). Discrepancies >5 kJ/mol between theory and experiment may indicate neglected solvent effects or conformational flexibility in the solid state .
Data Contradictions and Resolution
- Kinetic Model Validation : Earlier models for dibenzofuran oxidation were calibrated using high-concentration data (~1000 ppm), but low-concentration studies (2 ppm) reveal deviations in radical chain propagation rates. Iterative refinement of rate constants (e.g., for •OH or Br• reactions) reconciles these discrepancies .
- Enzyme Activity Variability : Dioxygenase efficiency varies across microbial strains (e.g., Rhodococcus opacus SAO101 vs. Pseudomonas sp.). Comparative genomics and site-directed mutagenesis pinpoint active-site residues (e.g., Fe²⁺-binding motifs) responsible for substrate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
